2-Chloroisophthalonitrile

説明

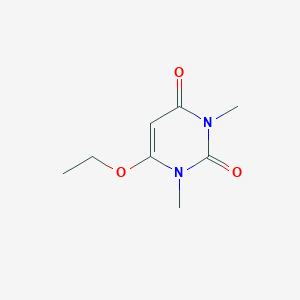

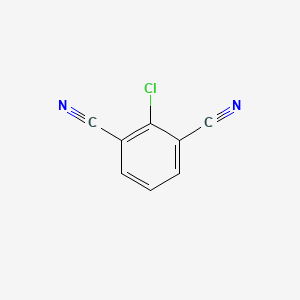

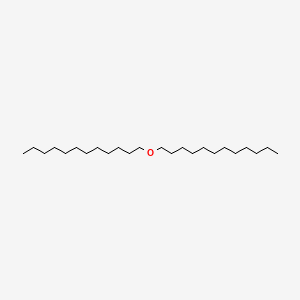

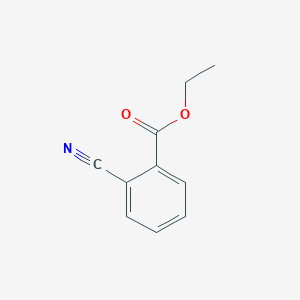

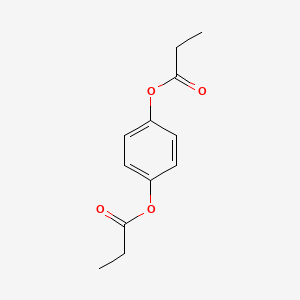

2-Chloroisophthalonitrile, also known as 2-Cl-IPN, is a chemical compound with the molecular formula C8H3ClN2 . It has an average mass of 162.576 Da and a mono-isotopic mass of 161.998474 Da .

Synthesis Analysis

The synthesis of 2-Chloroisophthalonitrile involves complex chemical reactions . For instance, one method involves the use of 9H-carbazole in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . Another method involves the use of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for the synthesis of ®-2-Chloromandelonitrile .

Molecular Structure Analysis

The molecular structure of 2-Chloroisophthalonitrile consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact arrangement of these atoms and their bonds can be determined through techniques such as mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving 2-Chloroisophthalonitrile are complex and can vary depending on the conditions and the presence of other chemicals . Detailed analysis of these reactions would require specific experimental data.

Physical And Chemical Properties Analysis

2-Chloroisophthalonitrile has unique physical and chemical properties due to its nanoscale size . It has an average mass of 162.576 Da and a mono-isotopic mass of 161.998474 Da .

Relevant Papers

There are several relevant papers on 2-Chloroisophthalonitrile and related compounds . These papers provide valuable insights into the properties, synthesis, and applications of 2-Chloroisophthalonitrile.

科学的研究の応用

Fungicide Analysis in Agricultural Products

2-Chloroisophthalonitrile, commonly known as Chlorothalonil, is a broad-spectrum non-systemic fungicide widely used on fruits, vegetables, and other agricultural products. Its residues in crops are analyzed through methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) (Yeung & Newsome, 1995).

Environmental Impact and Biodegradation

The environmental impact of Chlorothalonil and its biotransformation by gastrointestinal microflora have been assessed, revealing the significant role of intestinal microflora in its metabolism (Hillenweck et al., 1997). Additionally, research on microbial degradation of Chlorothalonil highlights its application in reducing residue levels in the environment, with studies focusing on diverse pure culture strains capable of degrading Chlorothalonil (Wang et al., 2011).

Photodegradation Studies

Photodecomposition studies of Chlorothalonil have shown how it breaks down under sunlight or ultraviolet irradiation, forming various compounds depending on the conditions. This research is vital for understanding its behavior and breakdown in the environment (Khan & Akhtar, 1983).

Agricultural Application and Residue Analysis

In agriculture, methodologies have been developed for estimating Chlorothalonil and its metabolites in crops like mustard, demonstrating the importance of monitoring and controlling fungicide residues in food products (Mukherjee & Gopal, 1995).

Soil and Water Contamination Studies

Degradation and metabolism studies of Chlorothalonil in soil under various conditions provide insights into its environmental impact and the process of degradation through dechlorination and substitution reactions (Sato & Tanaka, 1987). Additionally, research into the degradation of Chlorothalonil in water and its metabolites using GC/MS and LC/MS methodologies emphasizes its potential as a soil and water contaminant (Chaves, Shea, & Danehower, 2008).

Biochemical and Microbial Interactions

Studies on Chlorothalonil's interactions with various microorganisms, such as the strain Ochrobactrum lupini TP-D1, further contribute to understanding its biodegradation mechanism in the soil, revealing new insights into the biodegradation process of this widely used fungicide (Shi et al., 2011).

特性

IUPAC Name |

2-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELQMIQLTBTJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182642 | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisophthalonitrile | |

CAS RN |

28442-78-6 | |

| Record name | 2-Chloro-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28442-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028442786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

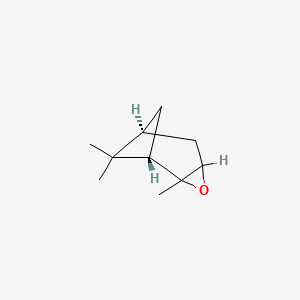

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)

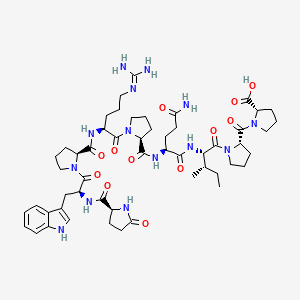

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)